Enzyme Inhibition Potency: LSD1-IN-25 vs. Parent Tranylcypromine
LSD1-IN-25 demonstrates over 1,200-fold higher potency for LSD1 inhibition compared to its parent chemotype, tranylcypromine (TCP). This marked improvement is a direct result of the triazolopyrimidine substitution on the TCP core [1][2].
| Evidence Dimension | LSD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 46 nM |
| Comparator Or Baseline | Tranylcypromine (TCP): 57,980 nM (57.98 µM) |
| Quantified Difference | ~1,260-fold greater potency |
| Conditions | In vitro enzymatic assay [1][2] |
Why This Matters
This substantial increase in potency confirms the structural optimization of LSD1-IN-25 is effective, justifying its selection over the unmodified TCP scaffold for research requiring potent LSD1 inhibition.
- [1] Li Z, Yuan Y, Wang P, et al. Design, synthesis and in vitro/in vivo anticancer activity of tranylcypromine-based triazolopyrimidine analogs as novel LSD1 inhibitors. Eur J Med Chem. 2023;253:115321. View Source
- [2] Table 1. Compound | LSD1 inhibition | Cell proliferation. Data for tranylcypromine (1). Source: PMC, National Library of Medicine. View Source
